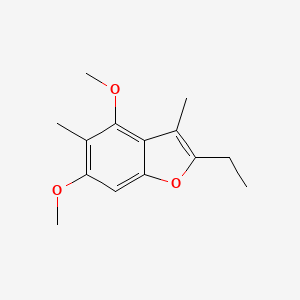![molecular formula C17H15NO2 B12877945 [5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol CAS No. 113841-30-8](/img/structure/B12877945.png)
[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol is a complex organic compound that features a biphenyl group attached to an isoxazole ring, which is further substituted with a methyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol typically involves the formation of the isoxazole ring followed by the introduction of the biphenyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile with an alkyne in the presence of a catalyst can form the isoxazole ring, which can then be further functionalized to introduce the biphenyl and methanol groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of (5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of methanol.
Uniqueness
(5-([1,1’-Biphenyl]-4-yl)-3-methylisoxazol-4-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the biphenyl and isoxazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
113841-30-8 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
[3-methyl-5-(4-phenylphenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C17H15NO2/c1-12-16(11-19)17(20-18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,19H,11H2,1H3 |
Clé InChI |
PCZYZQABIHURFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1CO)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


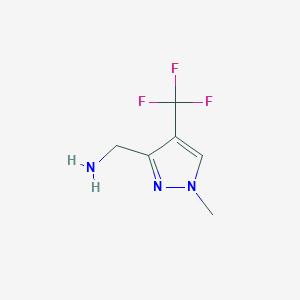
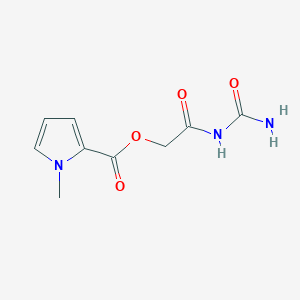
![5-Hexenoic acid, 2-[methyl[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B12877873.png)
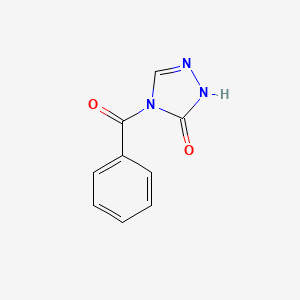
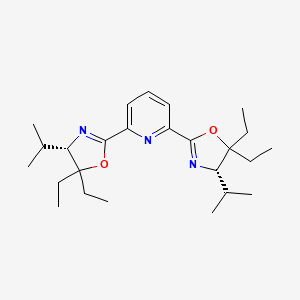
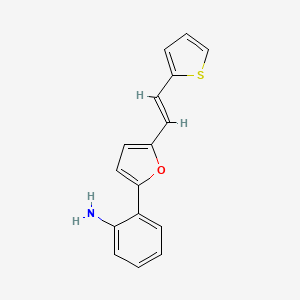
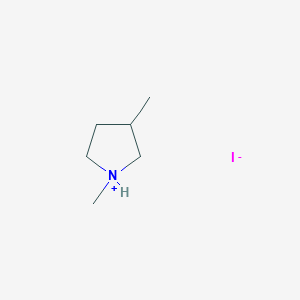

![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)


![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
